molecular formula C15H13BrN4O2S B2964615 (6-bromo-2-methyl-2H-indazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797161-09-1

(6-bromo-2-methyl-2H-indazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2964615
CAS No.: 1797161-09-1
M. Wt: 393.26
InChI Key: AISNYPFQZIAQTI-UHFFFAOYSA-N
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Description

The compound "(6-bromo-2-methyl-2H-indazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone" features a hybrid heterocyclic structure with a 6-bromo-2-methylindazole core linked via a methanone bridge to a 3-(thiazol-2-yloxy)azetidine moiety. The bromine atom at position 6 of the indazole ring enhances electrophilic reactivity, while the methyl group at position 2 stabilizes the indazole conformation.

Properties

IUPAC Name

(6-bromo-2-methylindazol-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O2S/c1-19-13(11-3-2-9(16)6-12(11)18-19)14(21)20-7-10(8-20)22-15-17-4-5-23-15/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISNYPFQZIAQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CC(C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-bromo-2-methyl-2H-indazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C14H13BrN4O2SC_{14}H_{13}BrN_{4}O_{2S}. The structure features an indazole ring system and a thiazole moiety, which are known to exhibit various biological activities.

PropertyValue
Molecular Weight364.25 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO
Melting PointNot specified

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related indazole derivatives has shown that they can inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in tumor proliferation and survival .

Case Study:
In a xenograft model, a related compound demonstrated potent antitumor activity at low doses, suggesting that this class of compounds could be effective in cancer therapy .

Antimicrobial Activity

The thiazole-containing compounds have been reported to possess antimicrobial properties. Preliminary studies suggest that the thiazole moiety enhances the antibacterial activity of the indazole framework against various strains of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Research Findings:
A comparative study showed that derivatives with thiazole groups exhibited higher antimicrobial efficacy compared to their non-thiazole counterparts, indicating a synergistic effect .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer metabolism. For example, certain indazole derivatives have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation: By targeting signaling pathways like PI3K/AKT/mTOR.
  • Induction of Apoptosis: Through enzyme inhibition leading to programmed cell death.
  • Antimicrobial Action: By disrupting cellular structures or metabolic processes in pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The compound is compared below with two structurally related derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Highlights Reference
(6-Bromo-2-methyl-2H-indazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone Indazole 6-Bromo, 2-methyl; azetidine-thiazolyloxy Not reported Likely involves coupling of preformed heterocycles
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4e) Benzothiazole Dihydroisoquinoline-propoxy; methanone linker 460.2 (M+H)+ Alkylation of benzothiazole with dihydroisoquinoline
6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one (4) Coumarin 6-Bromo; 3-(2-methylthiazol-4-yl) Not reported Condensation of 5-bromosalicylaldehyde with ethyl acetoacetate

Key Observations

Core Heterocycle Diversity: The indazole core in the target compound contrasts with the benzothiazole (in 4e) and coumarin (in 4) cores of analogues. Indazoles are known for hydrogen-bonding capabilities via their NH group, whereas benzothiazoles and coumarins exhibit distinct π-stacking and electron-deficient properties .

Substituent Effects :

  • The 6-bromo substituent is common in all three compounds, suggesting its role in enhancing electrophilicity or binding to hydrophobic pockets. The azetidine-thiazolyloxy group in the target compound introduces a compact, polar moiety absent in the compared derivatives, which may alter solubility or target engagement .

Synthetic Strategies: Compound 4e employs alkylation with dihydroisoquinoline and 1,3-dibromopropane, while compound 4 uses a condensation reaction with ethyl acetoacetate. The target compound likely requires coupling of pre-synthesized indazole and azetidine-thiazolyloxy intermediates, reflecting modular synthetic design .

Reactivity and Functional Group Trends

  • Thiazole vs.

Lumping Strategy and Property Predictions

Per , compounds with similar functional groups (e.g., bromine, heterocycles) may share physicochemical properties. However, the indazole core’s rigidity and hydrogen-bonding capacity distinguish it from benzothiazoles or coumarins, necessitating separate evaluation in drug-likeness assays (e.g., logP, solubility) .

Research Implications and Gaps

  • Synthetic Challenges : The azetidine-thiazolyloxy moiety may pose synthetic hurdles due to steric hindrance, requiring optimized coupling conditions.

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